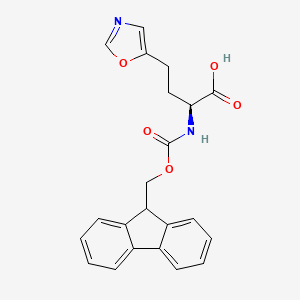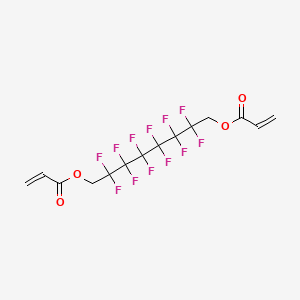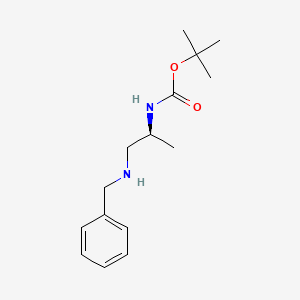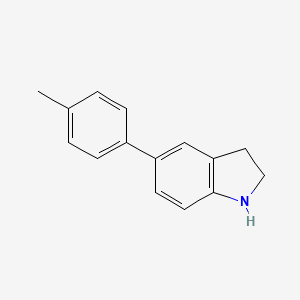![molecular formula C15H10Cl2O4 B12851018 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyranone ring substituted with a dichlorophenyl group and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the following steps:
-
Aldol Condensation: : The initial step often involves an aldol condensation reaction between 2,4-dichlorobenzaldehyde and acetylacetone. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, leading to the formation of an intermediate chalcone.
-
Cyclization: : The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the pyranone ring. The reaction conditions typically involve heating the mixture to promote cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent and high-quality product output.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of the dichlorophenyl group and the pyranone ring system is crucial for binding to specific biological targets, making it a scaffold for drug design.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and intermediates. Its versatility in chemical reactions makes it valuable for producing a wide range of products, from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The dichlorophenyl group enhances binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
- 3-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
- 3-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the methyl group on the pyranone ring
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H10Cl2O4 |
|---|---|
Molecular Weight |
325.1 g/mol |
IUPAC Name |
3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C15H10Cl2O4/c1-8-6-13(19)14(15(20)21-8)12(18)5-3-9-2-4-10(16)7-11(9)17/h2-7,19H,1H3/b5-3+ |
InChI Key |
ISYJFHLPVOUORS-HWKANZROSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


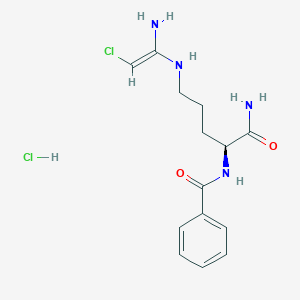

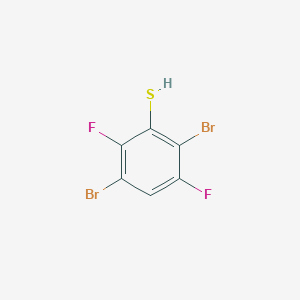
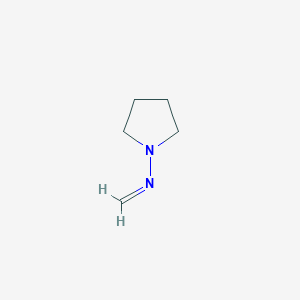

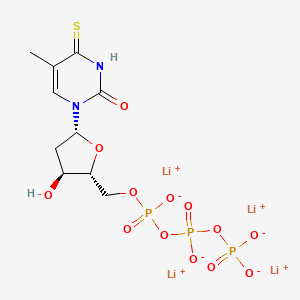
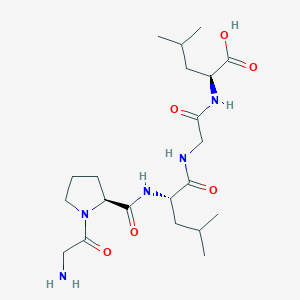
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

